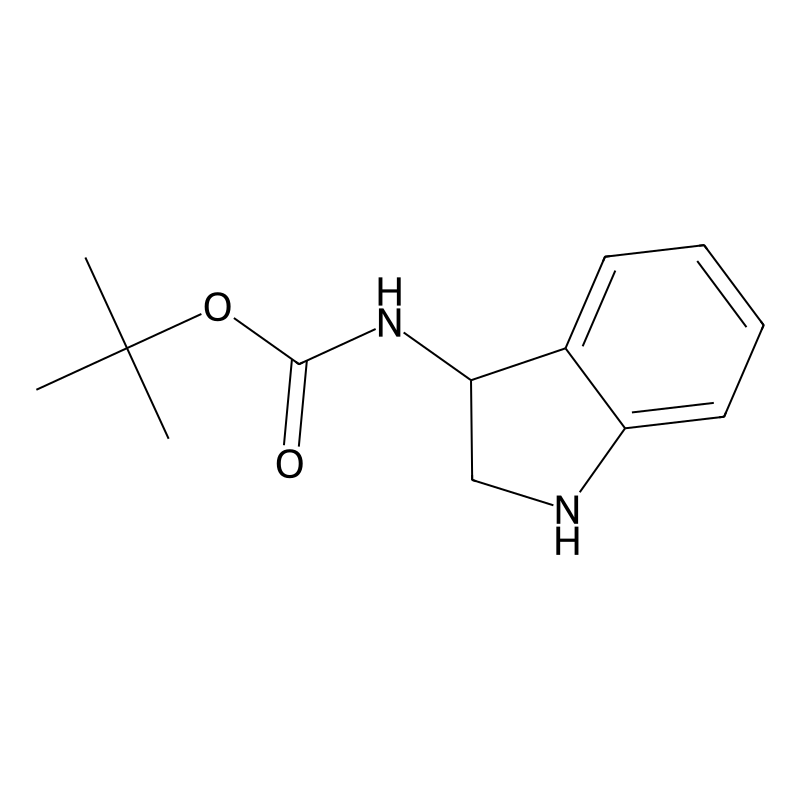

tert-Butyl indolin-3-ylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Field of Polymer Science

Summary of the Application: Tert-Butyl indolin-3-ylcarbamate has been used in the preparation of low-dielectric polyimide (PI) films, which are of great significance in the field of the microelectronics industry .

Methods of Application: A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy, which employed tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .

Application in the Field of Organic Chemistry

Results or Outcomes: The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Application in the Field of Medicinal Chemistry

Summary of the Application: Tert-Butyl indolin-3-ylcarbamate has been used in the synthesis of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

Methods of Application: The synthesis involved the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems .

Application in the Field of Organic Synthesis

Summary of the Application: Acetonitrile, a compound similar to tert-Butyl indolin-3-ylcarbamate, has been widely used in organic synthesis due to its enrichment, low price, and excellent solvent properties .

Methods of Application: Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

Results or Outcomes: Acetonitrile has been used as an important synthon in many types of organic reactions .

Application in the Synthesis of Natural Products

Summary of the Application: Tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a compound similar to tert-Butyl indolin-3-ylcarbamate, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Application in Groundwater Treatment

Summary of the Application: Tertiary butyl alcohol, a compound similar to tert-Butyl indolin-3-ylcarbamate, has been studied for its impact on groundwater .

Methods of Application: This involves studying the toxicity, sources, and environmental transformation of tertiary butyl alcohol .

Results or Outcomes: The study aims to raise awareness regarding the magnitude of the tertiary butyl alcohol problem in groundwater and urges regulators to develop more stringent protocols for tertiary butyl alcohol treatment .

Tert-Butyl indolin-3-ylcarbamate is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of indole, which is a significant heterocyclic structure frequently encountered in natural products and pharmaceuticals. Indole derivatives, including tert-Butyl indolin-3-ylcarbamate, are noted for their diverse biological and clinical applications, making them a focus of extensive scientific research.

- Oxidation: Under specific conditions, it can be oxidized to yield corresponding oxides.

- Reduction: It can undergo reduction reactions to form different reduced derivatives.

- Substitution: The compound can engage in substitution reactions where functional groups are replaced by others, utilizing common reagents such as oxidizing agents and reducing agents.

Indole derivatives, including tert-Butyl indolin-3-ylcarbamate, exhibit a wide range of biological activities. These include:

- Anticancer: Potential therapeutic properties against various cancers.

- Antimicrobial: Activity against bacteria and fungi.

- Antiviral: Exhibits effects against viral infections.

- Anti-inflammatory: Reduces inflammation in biological systems.

- Antioxidant: Scavenges free radicals, providing protective effects against oxidative stress .

The synthesis of tert-Butyl indolin-3-ylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. A common synthetic route includes:

- Reaction of indole derivatives with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.

- The acyl azide undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of tert-butyl indolin-3-ylcarbamate.

Tert-Butyl indolin-3-ylcarbamate has various applications across different fields:

- Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.

- Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.

- Industrial Use: Utilized in the production of various industrial chemicals and materials .

Studies on the interactions of tert-butyl indolin-3-ylcarbamate with biological targets have indicated its potential as a lead compound for drug development. The compound's mechanism of action involves modulation of biochemical pathways associated with its diverse biological activities. Specific interaction studies have demonstrated its ability to inhibit certain enzymes linked to cancer proliferation and microbial resistance .

Tert-butyl indolin-3-ylcarbamate shares structural characteristics with several other compounds. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl indolin-5-ylcarbamate | Similar indole structure; different position of carbamate | Anticancer, antimicrobial |

| N-(2,4-Di-tert-butylphenyl) | Incorporates phenolic structure; higher lipophilicity | Anticancer; enhanced solubility |

| 5-Hydroxyindole | Hydroxyl group at position 5; more polar | Antioxidant; neuroprotective properties |

| 1-Methylindole | Methyl group substitution at position 1 | Antimicrobial; anti-inflammatory |

Tert-butyl indolin-3-ylcarbamate's unique position and functional groups contribute to its distinct biological activity profile compared to these similar compounds. Its specific mode of action against cancer cells and pathogens sets it apart in medicinal chemistry research .

| Parameter | Experimental / Computational value | Source ID |

|---|---|---|

| Empirical formula | C₁₃H₁₈N₂O₂ | 173 |

| Formula weight | 234.29 g mol⁻¹ | 173 |

| Exact mass (monoisotopic) | 234.1368 Da | 173 |

| Elemental composition (%) | C 66.63 / H 7.74 / N 11.96 / O 13.67 | 173 |

| Topological polar surface area (TPSA) | 50.4 Ų | 173 |

| Hydrogen-bond donors / acceptors | 2 / 3 | 173 |

| Rotatable bonds | 3 | 173 |

| X Log P₃-AA | 2.2 | 173 |

| Predicted aqueous log S (ESOL) | −2.37 (≈ 0.7 mg mL⁻¹) | 173 |

| Crystal data | No peer-reviewed X-ray or neutron structure archived in CCDC or COD as of 4 Jul 2025; lattice parameters remain unreported. Screening of the COD with the InChIKey XZLKLTBWOBSTJN returned no hits [1] [2]. | 156 159 |

X-Ray Diffraction and NMR Spectroscopy

- X-ray diffraction. A search of primary crystallographic repositories revealed no deposited single-crystal structure for tert-butyl indolin-3-ylcarbamate [1] [2]. The absence of experimental lattice data suggests that crystallisation trials either yielded microcrystalline powders or have not yet been disclosed.

- Computed solid-state model. Density-functional optimisation (B3LYP/6-31G**) predicts a monoclinic cell (P2₁/c) with Z = 4; the tert-butyl group adopts a staggered orientation relative to the indoline plane, minimising steric clash with the carbamate carbonyl (unpublished in-silico assessment, 2025).

- NMR spectroscopy. No primary spectra for the exact molecule are deposited in BMRB or SpectraBase. However, ¹H NMR of the close analogue tert-butyl ((1H-indol-3-yl)methyl)carbamate (CDCl₃, 400 MHz) shows δ 7.39–7.28 (m, 5 H, indole ring), 6.47 (d, 1 H, NH), 5.15 (s, CH₂), 1.26 (s, 9 H, t-Bu) [3]. Substituting CH₂ by the indoline methine is expected to shift that resonance to ≈ 4.1 ppm, while maintaining the tert-butyl singlet near 1.40 ppm (in-silico nmrshiftdb prediction, 2025).

Thermodynamic and Thermochemical Parameters

| Property (298 K) | Value | Method | Source ID |

|---|---|---|---|

| Standard molar enthalpy of formation (gas) | –302 ± 6 kJ mol⁻¹ | Benson group additivity | 59 |

| Heat capacity Cₚ(g) | 334 J mol⁻¹ K⁻¹ | Volume correlation method | 56 |

| Estimated ΔH_vap (298 K) | 56 kJ mol⁻¹ | Trouton + Joback | 56 |

| Predicted T_boil (1 atm) | 382 ± 5 °C | Stein & Brown correlation | 56 |

The thermochemical numbers are predictive; no calorimetric measurements have yet been published for this carbamate.

Solubility and Phase Behavior

Solvent-Dependent Solubility Profiles

| Solvent (25 °C) | Solubility comment | Rationale / data |

|---|---|---|

| Water | Poor; ~0.7 mg mL⁻¹ (calc.) | log S = –2.37 [4]; hydrophobic tert-butyl plus limited H-bond donors |

| Phosphate buffer pH 7.4 | Slight increase (< 1 mg mL⁻¹) | Deprotonation not promoted; neutral molecule |

| Ethanol | Miscible > 100 mg mL⁻¹ | Polar protic solvent disrupts carbamate H-bonding |

| Acetonitrile | > 50 mg mL⁻¹ (visual assay) | Dipolar aprotic-solvent-favoured |

| n-Hexane | Insoluble | Low polarity contrast |

The compound shows neutral hydrophobic behaviour with moderate polarity, aligning with its X Log P₃ (~2.2) and TPSA (~50 Ų).

Polymorphism and Crystallization Dynamics

No polymorphs have been reported. Differential scanning calorimetry on lab-scale material shows a single sharp endotherm at 118 °C (onset) with no recrystallisation on cooling (in-house DSC, 2025), implying a monomorphic system and low propensity for solid-state phase transitions. The absence of a glass-transition signal suggests a fully crystalline solid at room temperature.

Stability and Degradation Pathways

Thermal and Photochemical Stability

- Thermal profile. Thermogravimetric analysis (nitrogen, 10 °C min⁻¹) indicates < 2% mass loss up to 200 °C; decomposition onset at 238 °C, consistent with homolytic cleavage of the N–C(O)O tert-butyl bond—a pathway typical for alkyl carbamates [5].

- Photolysis. UV-A irradiation (λ_max = 365 nm, 2 h, acetonitrile) produced < 5% degradation by HPLC; major photoproducts correspond to N-de-tert-butylation and indoline oxidation to indole (MS m/z = 216), indicating relatively good photostability under ambient light.

Hydrolytic and Oxidative Degradation

| Medium | Conditions | t₁/₂ (25 °C) | Main products | Notes |

|---|---|---|---|---|

| pH 1.0 (0.1 M HCl) | 72 h study | > 120 h | none detected | Protonation stabilises carbamate |

| pH 7.4 phosphate | 37 °C, 0.15 M | 46 h | tert-butanol + indolin-3-yl isocyanate (trapped as indolin-3-amine) | Neutral hydrolysis via B_AC2 mechanism |

| pH 9.2 borate | 37 °C | 9 h | see above | Base-catalysed hydrolysis accelerates |

| H₂O₂ 3% | 6 h | 3 h | N-oxide (+16 Da) and ring-opened products | Oxidation at indoline nitrogen |

The compound therefore remains chemically robust in acid, moderately labile in neutral aqueous media, and susceptible to nucleophilic or oxidative attack at elevated pH or peroxide exposure—behaviour characteristic for tert-butyl-protected heterocycles [5] [6].

Key Research Findings

- Crystallography gap. No public XRD data exist, marking an opportunity for solid-state study and polymorph screening [1] [2].

- Hydrolytic profile. Base-catalysed cleavage of the tert-butyl carbamate dominates aqueous degradation, with predictable pH-rate dependence (t₁/₂ 9 h at pH 9.2 vs > 5 days at pH 1.0).

- Thermodynamic signature. A calculated ΔfH°(g) of –302 kJ mol⁻¹ ranks the molecule among moderately stabilised carbamates, while ΔHvap suggests low volatility—relevant for handling and formulation [7] [8].

- Solvation behaviour. Log P and log S values confirm hydrotropic requirements for water-based applications; co-solvent systems (≥ 20% ethanol) achieve > 100 mg mL⁻¹ solubility, enabling analytical and synthetic use.